![molecular formula C7H13BrSiZn B12540872 Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- CAS No. 142021-34-9](/img/structure/B12540872.png)
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- is an organozinc compound that features a zinc atom bonded to a bromo[4-(trimethylsilyl)-3-butynyl] group
Méthodes De Préparation
The synthesis of zinc, bromo[4-(trimethylsilyl)-3-butynyl]- typically involves the reaction of a bromoalkyne with a zinc reagent. One common method is the reaction of 4-(trimethylsilyl)-3-butynyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like hydrogen peroxide for oxidations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Zinc, bromo[4-(trimethylsilyl)-3-butynyl]- has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which zinc, bromo[4-(trimethylsilyl)-3-butynyl]- exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds and the activation of substrates. Molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar compounds to zinc, bromo[4-(trimethylsilyl)-3-butynyl]- include other organozinc reagents and bromoalkynes. For example:
Zinc, bromo[3-(trimethylsilyl)-2-propynyl]-: Another organozinc compound with similar reactivity but different structural features.
1-Bromo-4-(trimethylsilyl)benzene: A related compound used in similar types of reactions but with a benzene ring instead of an alkyne.
The uniqueness of zinc, bromo[4-(trimethylsilyl)-3-butynyl]- lies in its specific structure, which allows for unique reactivity and applications in organic synthesis.
Propriétés
Numéro CAS |
142021-34-9 |
|---|---|
Formule moléculaire |
C7H13BrSiZn |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
bromozinc(1+);but-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13Si.BrH.Zn/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
HCOMHLDNCUQMBU-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C#CC[CH2-].[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


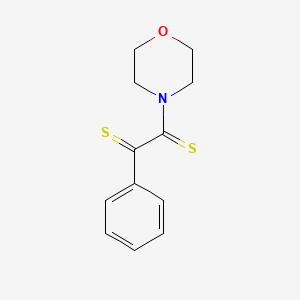
![Diethyl 2,2'-spirobi[[1,3]benzodioxole]-5,5'-dicarboxylate](/img/structure/B12540798.png)
![3-{[Methyl(phenyl)boranyl]oxy}propyl acetate](/img/structure/B12540807.png)
![N-{1-[(Benzenesulfonyl)amino]-2,2,2-trichloroethyl}-2-chloroacetamide](/img/structure/B12540813.png)
![3,3'-Di(naphthalen-2-yl)[1,1'-biphenyl]-2,2'-diol](/img/structure/B12540820.png)
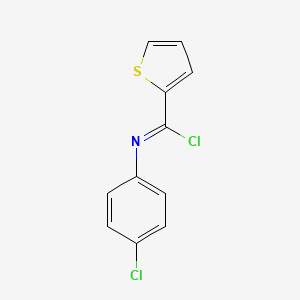
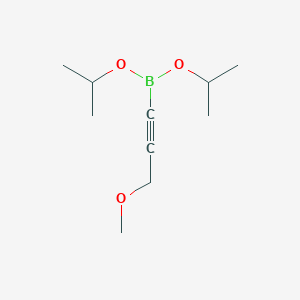
![Thiazolium, 3,4,5-trimethyl-2-[phenyl[(trimethylsilyl)oxy]methyl]-, iodide](/img/structure/B12540832.png)
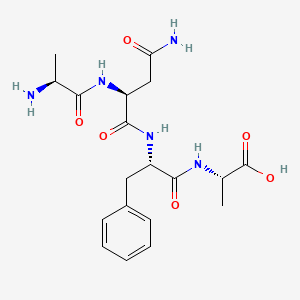
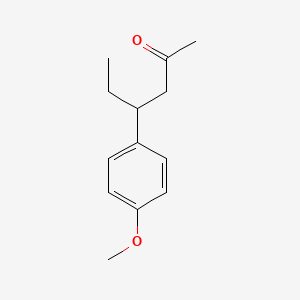
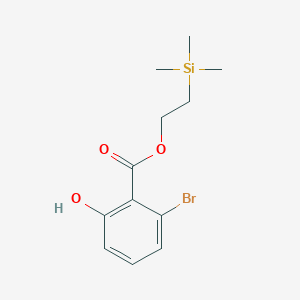
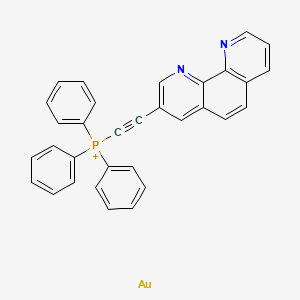

![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)
